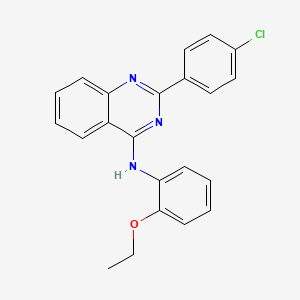
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine is a selective inhibitor of EGFR tyrosine kinase activity. This compound binds to the ATP-binding site of EGFR and prevents the transfer of phosphate groups to downstream signaling molecules, which leads to the inhibition of cell proliferation and survival. This compound has been shown to block the activation of multiple downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in vitro and in vivo. This compound inhibits the growth and proliferation of cancer cells that overexpress EGFR, such as breast, lung, and colon cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to inhibit the angiogenic activity of cancer cells, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine has several advantages as a tool compound for scientific research. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases. This compound is also relatively stable and can be used in a variety of experimental conditions. However, there are some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life in vivo and may require frequent dosing to maintain effective concentrations. In addition, the use of this compound may not fully recapitulate the effects of genetic inhibition of EGFR.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine in scientific research. One potential application is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve treatment outcomes. Another potential application is the use of this compound as a tool compound to study the role of EGFR in other cellular processes, such as metabolism and autophagy. Finally, the development of more potent and selective EGFR inhibitors based on the structure of this compound may lead to the development of new anti-cancer therapies.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine has been widely used in scientific research applications as a tool compound to study the role of EGFR in various cellular processes. This compound has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, such as breast, lung, and colon cancer cells. This compound has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-2-27-20-10-6-5-9-19(20)25-22-17-7-3-4-8-18(17)24-21(26-22)15-11-13-16(23)14-12-15/h3-14H,2H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNAOGDBTJMGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



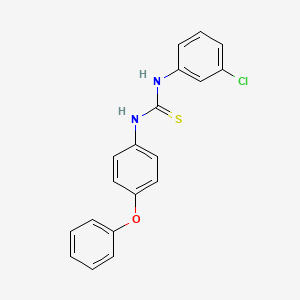
![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857176.png)
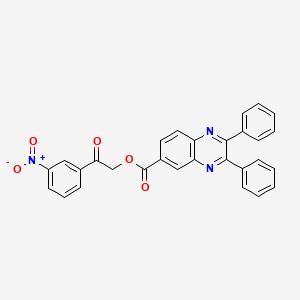
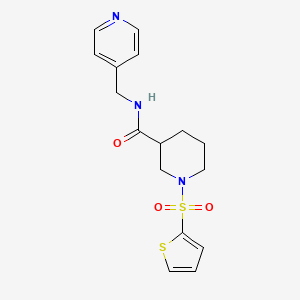
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)
![N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)
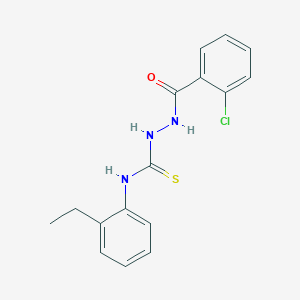
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)

![N-(4-bromo-3-chlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4857250.png)
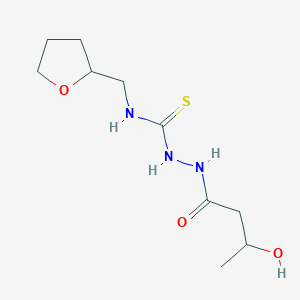
![methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)